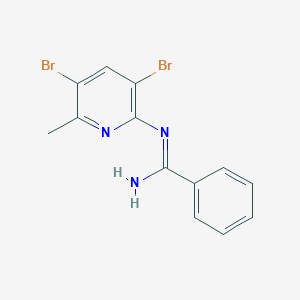

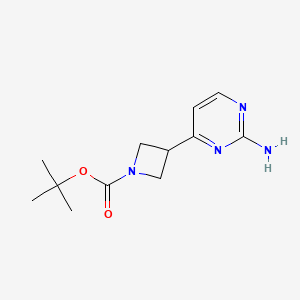

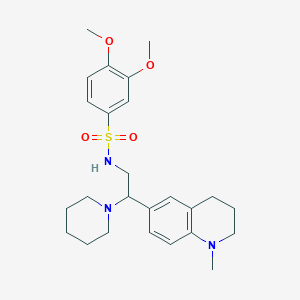

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamidine is an organic compound with the formula C6H5C(NH)NH2. It is the simplest aryl amidine . The compound is a white solid that is slightly soluble in water . It is usually handled as the hydrochloride salt, a white, water-soluble solid .

Synthesis Analysis

The synthesis of Benzamidine and its derivatives often involves the cyclization of N-benzyl-benzamidines under certain conditions . For instance, a CuCl-catalyzed synthesis was demonstrated by Debnath et al., where cyclization of N-benzyl-benzamidines occurred under O2 atmosphere in dimethyl sulfoxide (DMSO) at 100 °C for 15 h .Molecular Structure Analysis

Benzamidine has one short C=NH bond and one longer C-NH2 bond, which are respectively 129 and 135 pm in length . The triangular diamine group gives it a distinctive shape which shows up in difference density maps .Chemical Reactions Analysis

Benzamidine is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest . The benzamidine moiety is also found in some pharmaceuticals, such as dabigatran . Condensation with various haloketones provides a synthetic route to 2,4-disubstituted imidazoles .Physical And Chemical Properties Analysis

Benzamidine has a molar mass of 120.155 g·mol−1 . It appears as a white solid with a density of 1.22 g/cm3 . Its melting point is between 64–66 °C .Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-(3,5-dibromo-6-methylpyridin-2-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2N3/c1-8-10(14)7-11(15)13(17-8)18-12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLHNAKPINFCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)N=C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C=C1Br)Br)/N=C(/C2=CC=CC=C2)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

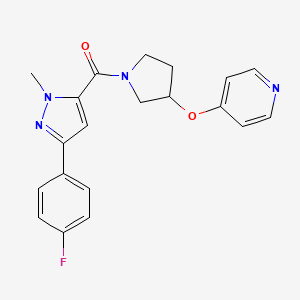

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

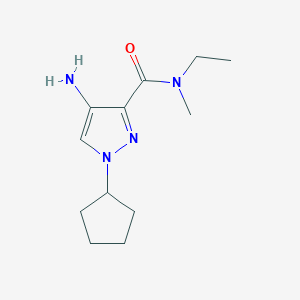

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)

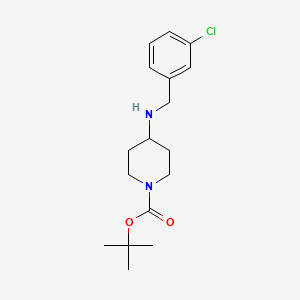

![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)

![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)